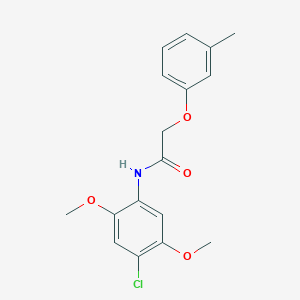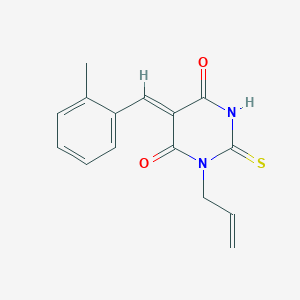![molecular formula C17H22N2O B5784105 N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)
N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide, also known as MSCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic hydrazide that has a unique structure, which makes it a promising candidate for drug discovery and development.3]hexane-1-carbohydrazide.
Wirkmechanismus
The mechanism of action of N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide is not well understood, but it is believed to act through multiple pathways. In cancer cells, N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake by activating AMP-activated protein kinase (AMPK) and inhibiting protein tyrosine phosphatase 1B (PTP1B). In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has been shown to have a range of biochemical and physiological effects in various studies. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease, it has been shown to inhibit beta-amyloid aggregation and reduce oxidative stress. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects in various studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a unique structure that makes it a promising candidate for drug discovery and development. However, there are also some limitations to its use. N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, its mechanism of action is not well understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for various diseases. In materials science, it could be used as a building block for the synthesis of novel polymers and materials with unique properties. In organic electronics and photovoltaic devices, it could be used as a component in the development of new devices with improved performance. Finally, further studies are needed to investigate the mechanism of action of N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide and its effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide involves the reaction of mesityl oxide with hydrazine hydrate in the presence of acetic acid and sodium acetate. The reaction proceeds via the formation of mesitylhydrazine, which undergoes cyclization to form the spirocyclic hydrazide. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In addition, this compound has been investigated for its potential use in organic electronics and photovoltaic devices.
Eigenschaften
IUPAC Name |
N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-7-12(2)14(13(3)8-11)10-18-19-16(20)15-9-17(15)5-4-6-17/h7-8,10,15H,4-6,9H2,1-3H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKPPEAEPKEMJH-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2CC23CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2CC23CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)
![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)
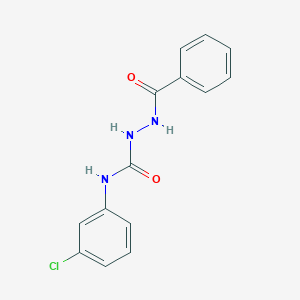


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)
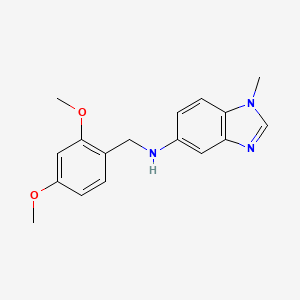
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)
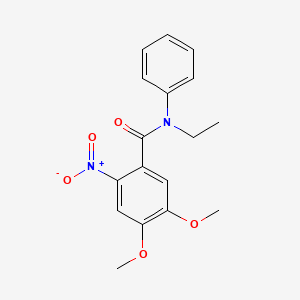
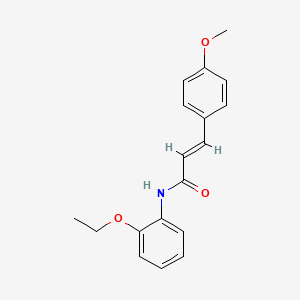
![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
